N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
Brand Name: Vulcanchem
CAS No.: 918436-29-0
VCID: VC16919646
InChI: InChI=1S/C27H32N4O3/c1-20-10-12-22(13-11-20)30-27(33)25(9-5-6-18-28)31-26(32)19-29-21-14-16-24(17-15-21)34-23-7-3-2-4-8-23/h2-4,7-8,10-17,25,29H,5-6,9,18-19,28H2,1H3,(H,30,33)(H,31,32)/t25-/m0/s1
SMILES:
Molecular Formula: C27H32N4O3
Molecular Weight: 460.6 g/mol

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide

CAS No.: 918436-29-0

Cat. No.: VC16919646

Molecular Formula: C27H32N4O3

Molecular Weight: 460.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide - 918436-29-0

Specification

CAS No. 918436-29-0
Molecular Formula C27H32N4O3
Molecular Weight 460.6 g/mol
IUPAC Name (2S)-6-amino-N-(4-methylphenyl)-2-[[2-(4-phenoxyanilino)acetyl]amino]hexanamide
Standard InChI InChI=1S/C27H32N4O3/c1-20-10-12-22(13-11-20)30-27(33)25(9-5-6-18-28)31-26(32)19-29-21-14-16-24(17-15-21)34-23-7-3-2-4-8-23/h2-4,7-8,10-17,25,29H,5-6,9,18-19,28H2,1H3,(H,30,33)(H,31,32)/t25-/m0/s1
Standard InChI Key SYAKCXHRVHQMOL-VWLOTQADSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound with a complex molecular structure. It features a phenoxyphenyl group, a glycyl moiety, and an L-lysine amide linkage, which are key components that contribute to its chemical and biological properties. The compound's molecular formula is C27H32N4O3, and its CAS number is 918436-29-0 .

Biological Activity and Potential Applications

While specific biological activities of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide are not extensively documented, compounds with similar structures often exhibit potential pharmacological effects. These effects can include interactions with biological macromolecules such as proteins and nucleic acids, which are crucial for understanding their mechanisms of action.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps, including peptide coupling reactions. The chemical reactivity of N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide can be explored through reactions typical of amides and phenolic compounds, allowing for modifications that tailor its properties for specific applications.

Comparison with Similar Compounds

Compound NameStructureUnique Features
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamideSimilar backbone but different phenoxy substitutionPotential for altered bioactivity due to structural changes
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamideLacks the phenoxy groupFocuses on different biological pathways
N-(2,6-Dimethylpiperidin-4-yl)-glycyl-N-(4-methylphenyl)-L-lysinamideContains a piperidine moietyMay exhibit different pharmacokinetics and dynamics

Research Findings and Future Directions

Research into compounds like N-(4-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is ongoing, with preliminary studies indicating potential pharmacological effects. Further research is needed to elucidate the mechanisms underlying these activities and to evaluate efficacy in vivo. Techniques such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy can provide deeper insights into interactions with biological macromolecules.

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